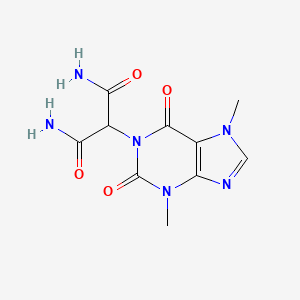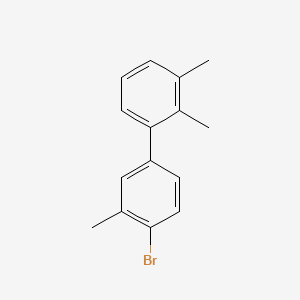![molecular formula C6H4BrClN4 B14017215 5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine](/img/structure/B14017215.png)
5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-BROMO-4-CHLORO-7-METHYLIMIDAZO[5,1-F][1,2,4]TRIAZINE is a heterocyclic compound that belongs to the imidazo[1,2,4]triazine family This compound is characterized by its unique structure, which includes a fused bicyclic system with bromine, chlorine, and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-4-CHLORO-7-METHYLIMIDAZO[5,1-F][1,2,4]TRIAZINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-methylimidazole with bromine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-BROMO-4-CHLORO-7-METHYLIMIDAZO[5,1-F][1,2,4]TRIAZINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized imidazo[1,2,4]triazine derivatives.
Aplicaciones Científicas De Investigación
5-BROMO-4-CHLORO-7-METHYLIMIDAZO[5,1-F][1,2,4]TRIAZINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antituberculosis agent and other antimicrobial properties.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on different cellular pathways and targets.
Mecanismo De Acción
The mechanism of action of 5-BROMO-4-CHLORO-7-METHYLIMIDAZO[5,1-F][1,2,4]TRIAZINE involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or proteins essential for the survival of pathogens. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-BROMO-4-CHLORO-7-METHYLIMIDAZO[5,1-F][1,2,4]TRIAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H4BrClN4 |
|---|---|
Peso molecular |
247.48 g/mol |
Nombre IUPAC |
5-bromo-4-chloro-7-methylimidazo[5,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H4BrClN4/c1-3-11-5(7)4-6(8)9-2-10-12(3)4/h2H,1H3 |
Clave InChI |
FGULUZYXBFGIFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C2N1N=CN=C2Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



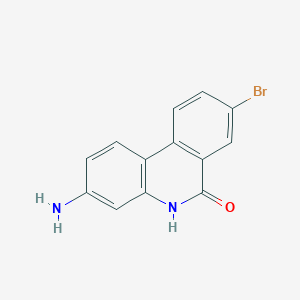
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2-phenylethylamino)-1H-purin-2-one](/img/structure/B14017141.png)
![(1-Cyclopropyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B14017144.png)

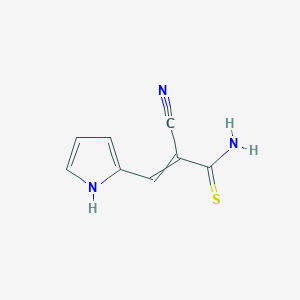
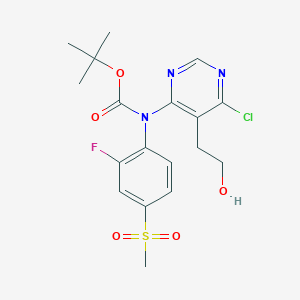
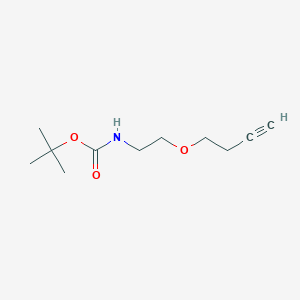
![2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione](/img/structure/B14017183.png)
![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14017191.png)

